molecular formula C23H19FN2O3S B2513959 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide CAS No. 850932-67-1

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide

Cat. No.: B2513959
CAS No.: 850932-67-1
M. Wt: 422.47
InChI Key: ZUQYLFVATXABLY-UHFFFAOYSA-N
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Description

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide is a complex organic compound that features an indole core, a sulfonyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine . Finally, the phenylacetamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-3-carboxylic acids, while reduction of nitro groups results in corresponding amines .

Mechanism of Action

The mechanism of action of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective calcium antagonist, blocking calcium channels and modulating intracellular calcium levels . This can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide is unique due to its combination of an indole core, a sulfonyl group, and a phenylacetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c24-18-12-10-17(11-13-18)14-26-15-22(20-8-4-5-9-21(20)26)30(28,29)16-23(27)25-19-6-2-1-3-7-19/h1-13,15H,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQYLFVATXABLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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